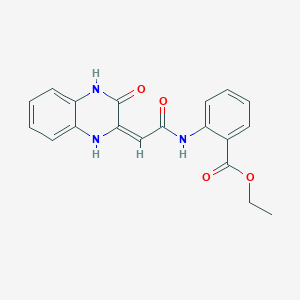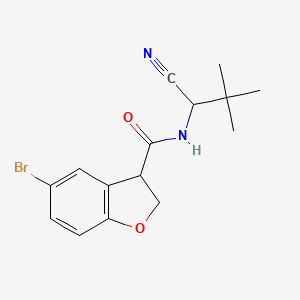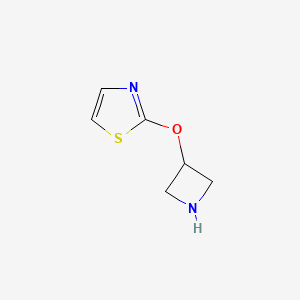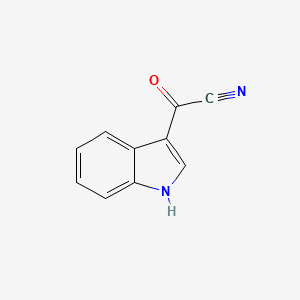
(E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the acetamido and benzoate groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional ketone or hydroxyl groups, while reduction may produce more saturated analogs.
科学研究应用
Chemistry
In chemistry, (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential anticancer properties are of particular interest. Researchers are investigating its mechanism of action and efficacy in inhibiting cancer cell growth.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoic acid
- Ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate
Uniqueness
What sets (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its (E)-configuration, in particular, can influence its interaction with molecular targets and its overall stability.
属性
IUPAC Name |
ethyl 2-[[(2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-26-19(25)12-7-3-4-8-13(12)21-17(23)11-16-18(24)22-15-10-6-5-9-14(15)20-16/h3-11,20H,2H2,1H3,(H,21,23)(H,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWYNWSXVKLSDZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=C2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/2\C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole](/img/structure/B2906935.png)


![3-(4-(benzyloxy)phenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2906940.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2906943.png)

![1-(3-chloro-4-methylphenyl)-5-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2906946.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2906949.png)

